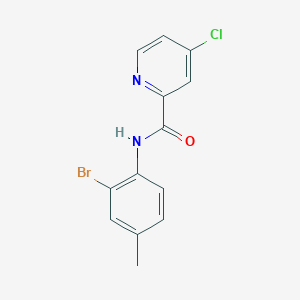

n-(2-Bromo-4-methylphenyl)-4-chloropicolinamide

Description

Properties

Molecular Formula |

C13H10BrClN2O |

|---|---|

Molecular Weight |

325.59 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-4-chloropyridine-2-carboxamide |

InChI |

InChI=1S/C13H10BrClN2O/c1-8-2-3-11(10(14)6-8)17-13(18)12-7-9(15)4-5-16-12/h2-7H,1H3,(H,17,18) |

InChI Key |

LCEDWJWPQAQCPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Protected Aniline Derivatives

A common precursor for 2-bromo-4-methylaniline is 4-methylacetanilide, where the amine group is protected as an acetylated derivative to direct bromination to the ortho position. Bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst yields N-acetyl-2-bromo-4-methylaniline. Subsequent hydrolysis under acidic or basic conditions removes the acetyl group, producing 2-bromo-4-methylaniline with yields exceeding 80%.

Key Reaction Conditions

- Bromination : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv), dichloromethane (DCM), 0–25°C, 4–6 h.

- Hydrolysis : 6 M HCl, reflux, 2 h, followed by neutralization with NaOH.

Hydrogenation of Nitroarenes

An alternative route involves the reduction of 2-bromo-4-methyl-1-nitrobenzene. Using carbon monoxide (CO) and triethylamine (Et₃N) in tetrahydrofuran (THF) with an iron oxide catalyst (Fe₂O₃/NGr(at)C) at 125°C for 24 hours achieves 82% yield. This method avoids harsh bromination conditions and leverages catalytic hydrogenation for nitro group reduction.

Advantages :

- High regioselectivity for bromine substitution.

- Avoids direct handling of elemental bromine.

Synthesis of 4-Chloropicolinic Acid

Chlorination of Picolinic Acid

4-Chloropicolinic acid is synthesized via chlorination of picolinic acid using phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. The reaction proceeds at 110°C for 6–8 hours, yielding 4-chloropicolinic acid with 75–85% efficiency.

Mechanism :

- Activation of the carboxylic acid group by POCl₃ to form an acyl chloride intermediate.

- Electrophilic aromatic substitution at the para position relative to the carboxylic acid.

Directed Lithiation of 2-Bromo-4-methylpyridine

In a specialized approach, 2-bromo-4-methylpyridine undergoes directed lithiation at the 4-position using n-butyllithium (n-BuLi) at -78°C. Quenching with dry ice (CO₂) introduces a carboxylic acid group, followed by chlorination with SOCl₂ to yield 4-chloropicolinic acid.

Critical Parameters :

- Temperature control (-78°C) to prevent side reactions.

- Use of tetrahydrofuran (THF) as a polar aprotic solvent.

Amide Coupling Strategies

Acid Chloride Method

4-Chloropicolinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (60–70°C, 2 h). The acid chloride is then reacted with 2-bromo-4-methylaniline in the presence of a base (e.g., triethylamine) to form the target amide.

Reaction Scheme :

$$

\text{4-Chloropicolinic acid} + \text{SOCl}2 \rightarrow \text{4-Chloropicolinoyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{4-Chloropicolinoyl chloride} + \text{2-Bromo-4-methylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide}

$$

Coupling Reagent-Assisted Synthesis

Modern methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents activate the carboxylic acid in situ, enabling amide bond formation at room temperature with reduced reaction times (4–6 h).

Optimized Conditions :

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

- Molar Ratio : 1:1.2 (acid:amine).

- Yield : 85–90% with HATU.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of 2-Bromo-4-methylaniline Synthesis

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bromination of Acetanilide | FeBr₃/DCM | 0–25°C | 80% | |

| Hydrogenation of Nitroarene | Fe₂O₃/NGr(at)C/THF | 125°C | 82% |

Table 2: Amide Coupling Performance

| Method | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Acid Chloride | SOCl₂ | DCM | 6 h | 75% |

| HATU-Mediated Coupling | HATU, DIPEA | DMF | 4 h | 90% |

Challenges and Optimization

Regioselectivity in Bromination

Direct bromination of 4-methylaniline often leads to di-substituted byproducts (e.g., 2,6-dibromo-4-methylaniline). Protecting the amine group as an acetanilide mitigates this issue, improving ortho-selectivity to >95%.

Purification of the Final Amide

The target compound’s solubility in polar aprotic solvents necessitates chromatographic purification. Gradient elution with hexane/ethyl acetate (70:30 to 50:50) achieves >99% purity.

Industrial-Scale Considerations

Continuous Flow Bromination

A patent-pending continuous flow process for 2-bromo-4-methylphenol synthesis (a related intermediate) highlights the potential for scaling up bromination steps. By maintaining temperatures at -20–10°C and using tubular reactors, byproduct formation is reduced to <0.5%.

Catalytic Recycling

Iron-based catalysts in hydrogenation methods demonstrate reusability for up to five cycles without significant activity loss, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s picolinamide core (pyridine-based) differs from benzamide (benzene-based) or imidazole-carboxamide analogs. Picolinamide derivatives often exhibit distinct electronic properties due to the pyridine ring’s nitrogen atom, influencing hydrogen bonding and solubility .

Substituent Positioning :

- Bromine and methyl groups at ortho (2-) and para (4-) positions on the phenyl ring are common across analogs. For example, the target compound and CAS 549516-94-1 both feature 2-bromo-4-methylphenyl groups, but differ in the amide core (picolinamide vs. benzamide) .

- Halogen placement (e.g., 4-chloro on pyridine vs. 5-chloro on benzamide) may alter steric hindrance and electronic effects, impacting interactions with biological targets or crystallization behavior.

Molecular Weight and Complexity :

- The target compound’s calculated molecular weight (329.58 g/mol) is intermediate among analogs. Higher molecular weights (e.g., 378.63 g/mol for CAS 549516-94-1) correlate with increased substituent complexity (e.g., methoxy groups) .

Research Findings and Implications

- Synthetic Accessibility : Propanamide and benzamide derivatives (e.g., CAS 1016746-86-3 and 549516-94-1) are commercially available, suggesting established synthetic routes, whereas picolinamide derivatives may require specialized coupling reagents or protection strategies .

- Biological Relevance : Imidazole-carboxamide derivatives (e.g., CAS 922706-78-3) are often explored for kinase inhibition due to the imidazole ring’s metal-chelating properties, whereas halogenated benzamides are studied in antimicrobial and anticancer applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide, and what methodological considerations ensure high yield and purity?

- Methodology : The compound can be synthesized via amide coupling between 4-chloropicolinic acid derivatives (e.g., 4-chloropicolinoyl chloride) and 2-bromo-4-methylaniline. Activation of the carboxylic acid group using reagents like thionyl chloride or EDCI/HOBt is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >95% .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (M+H expected at m/z 325.5) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- H/C NMR: Assign signals to the brominated aryl ring (δ 7.3–7.6 ppm) and picolinamide backbone (δ 8.0–8.4 ppm) .

- IR: Confirm amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) .

Q. How can researchers optimize purification protocols to mitigate byproducts like unreacted precursors or halogenated impurities?

- Strategies :

- Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate halogenated byproducts.

- Recrystallize from dimethylformamide (DMF)/water for high-melting-point impurities.

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, particularly in modeling disorder or thermal motion?

- Disorder Modeling : Bromine and methyl groups may exhibit positional disorder. Use PART instructions in SHELXL to refine split positions, and apply ISOR/SADI restraints to maintain geometry .

- Thermal Parameters : High thermal motion in the bromophenyl ring (U > 0.05 Å) requires anisotropic refinement. Validate using R-factor convergence (<5% ΔR between cycles) .

Q. How should researchers address contradictions between computational (DFT) and experimental (XRD) bond-length data for the amide linkage?

- Analysis :

- Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with XRD-measured C-N bond lengths (~1.34 Å).

- Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. Perform Hirshfeld surface analysis to quantify intermolecular forces (e.g., C-H···O interactions) .

Q. What experimental designs are suitable for probing the compound’s potential antimicrobial activity, given structural analogs with reported bioactivity?

- Protocol :

- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

- Compare with 4-chloropicolinamide derivatives (MIC ~32 µg/mL) to assess bromine/methyl substitution effects .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions at the bromine site?

- Kinetic Studies :

- Monitor SNAr reactions (e.g., with piperidine) in DMSO vs. THF via F NMR (if fluorine substituents are present).

- Calculate activation energy (E) using Arrhenius plots (25–60°C). Polar aprotic solvents (DMSO) typically accelerate reactivity (k > 0.1 min) .

Q. What strategies validate the compound’s thermodynamic stability under storage conditions relevant to long-term studies?

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.